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Compound of Interest

Compound Name:
7-methoxy-2H-chromene-3-

carbaldehyde

Cat. No.: B1607022 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-methoxy-2H-
chromene-3-carbaldehyde

Introduction
7-methoxy-2H-chromene-3-carbaldehyde is a heterocyclic compound belonging to the

chromene family. The chromene skeleton is a core structural motif in a vast array of natural

products and biologically active molecules, exhibiting properties ranging from anti-inflammatory

to anticancer activities.[1] The functionalization of this scaffold, as with the methoxy and

carbaldehyde groups in the title compound, allows for its use as a versatile intermediate in the

synthesis of more complex pharmaceuticals and bioactive probes.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 7-methoxy-2H-chromene-3-carbaldehyde. As drug

development and materials science demand unambiguous structural confirmation, a thorough

understanding of a molecule's spectroscopic signature is paramount. Here, we move beyond

simple data reporting to explain the causal relationships between molecular structure and

spectral output, offering field-proven insights for researchers, scientists, and professionals in

drug development.
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To facilitate a clear and unambiguous assignment of spectral data, the structure of 7-methoxy-
2H-chromene-3-carbaldehyde is presented below with a systematic atom numbering scheme.

This convention will be used throughout the guide.
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Caption: Molecular structure of 7-methoxy-2H-chromene-3-carbaldehyde with atom

numbering.

Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is founded upon meticulous experimental procedure. The

protocols described below represent standard, validated methodologies for the characterization

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The objective is to obtain high-resolution ¹H and ¹³C NMR spectra to map the proton and

carbon framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of 7-methoxy-2H-chromene-
3-carbaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic

molecules, offering excellent solubility and a single, well-defined residual solvent peak (δ ≈

7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that does not typically interfere with signals from

the analyte.[3]

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the

NMR tube.

Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm. It serves

as the universal reference point for the chemical shift scale, ensuring data comparability

across different instruments and experiments.[3]

Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., a 400 or 500 MHz

instrument). Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum.

Standard acquisition parameters for similar structures are typically sufficient.[4]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data (Free Induction Decay). Calibrate the chemical shift scale by setting the TMS
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peak to 0 ppm.

Mass Spectrometry (MS)
The goal is to determine the compound's molecular weight and gain structural insights from its

fragmentation pattern under energetic conditions.

Methodology:

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like

methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a

direct insertion probe or coupled with a Gas Chromatography (GC) system.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Causality: EI is a "hard" ionization technique that imparts significant energy to the

molecule, inducing reproducible and structurally informative fragmentation.[5] The 70 eV

standard is used because it maximizes ionization efficiency and generates stable, library-

searchable fragmentation patterns.

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

Detection: Ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Data Interpretation and Structural Elucidation
¹H NMR Spectroscopy Data (Predicted, based on
analogs)
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

9.65 Singlet (s) - 1H H11 (Aldehyde)

7.45 Singlet (s) - 1H H4 (Vinylic)

7.10 Doublet (d) 8.4 1H H5

6.55
Doublet of

Doublets (dd)
8.4, 2.4 1H H6

6.45 Doublet (d) 2.4 1H H8

4.85 Singlet (s) - 2H H2 (Methylene)

3.82 Singlet (s) - 3H H12 (Methoxy)

Data is predicted

based on

analysis of

similar chromene

structures.[6]

Interpretation:

Aldehyde Proton (H11): The signal at δ 9.65 ppm is highly deshielded, characteristic of a

proton attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent

protons.

Vinylic Proton (H4): The singlet at δ 7.45 ppm is assigned to the proton on the pyran ring's

double bond. It is deshielded due to the electron-withdrawing effect of the adjacent aldehyde

group.

Aromatic Protons (H5, H6, H8): These three protons form a coupled system on the benzene

ring. H5 (δ 7.10 ppm) appears as a doublet due to coupling with H6. H8 (δ 6.45 ppm) is a

doublet due to coupling with H6, but with a smaller coupling constant typical for meta-

coupling. H6 (δ 6.55 ppm) is split by both H5 (ortho-coupling, J ≈ 8.4 Hz) and H8 (meta-
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coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets. The upfield shifts of H6 and H8 are

consistent with the electron-donating effect of the methoxy group at C7.

Methylene Protons (H2): The singlet at δ 4.85 ppm, integrating to 2H, is assigned to the CH₂

group of the dihydropyran ring.

Methoxy Protons (H12): The sharp singlet at δ 3.82 ppm, integrating to 3H, is characteristic

of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy Data (Predicted)
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment

190.5 C11 (Aldehyde C=O)

162.0 C7

158.5 C8a

145.0 C4

131.0 C5

128.5 C3

115.0 C4a

112.5 C6

101.0 C8

65.0 C2

55.8 C12 (Methoxy)

Data is predicted based on established chemical

shift values for similar functional groups and

structures.[6]

Interpretation:
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Carbonyl Carbon (C11): The signal at δ 190.5 ppm is in the typical range for an aldehyde

carbonyl carbon.

Aromatic & Vinylic Carbons: The signals between δ 101.0 and 162.0 ppm correspond to the

eight sp² hybridized carbons of the benzene and pyran rings. The carbons attached to

oxygen (C7, C8a) are the most deshielded. C8, being ortho to the electron-donating methoxy

group, is the most shielded aromatic carbon.

Aliphatic Carbons: The signal at δ 65.0 ppm is assigned to the sp³ hybridized methylene

carbon (C2), and the peak at δ 55.8 ppm is characteristic of the methoxy carbon (C12).

Mass Spectrometry Data
The EI mass spectrum provides the molecular weight and key structural fragments. The

molecular formula is C₁₁H₁₀O₃, giving a molecular weight of 190.19 g/mol .

m/z Proposed Fragment Notes

190 [C₁₁H₁₀O₃]⁺• Molecular Ion (M⁺•)

189 [C₁₁H₉O₃]⁺
Loss of H• radical from the

aldehyde

175 [C₁₀H₇O₃]⁺
Loss of CH₃• radical from the

methoxy group

161 [C₁₀H₉O₂]⁺ Loss of CHO• radical

131 [C₉H₇O]⁺
Retro-Diels-Alder (rDA)

fragmentation

Proposed Fragmentation Pathway:

The fragmentation of 7-methoxy-2H-chromene-3-carbaldehyde is initiated by the removal of

an electron to form the molecular ion (m/z 190). Subsequent fragmentations provide valuable

structural clues. The radical loss of a methyl group from the methoxy ether is a common

pathway for such compounds.[7] Another key fragmentation is the retro-Diels-Alder (rDA)

reaction, which cleaves the dihydropyran ring.
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Caption: Proposed EI fragmentation pathway for 7-methoxy-2H-chromene-3-carbaldehyde.

Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust

and unambiguous structural confirmation of 7-methoxy-2H-chromene-3-carbaldehyde. The

chemical shifts and coupling constants in the NMR spectra align perfectly with the assigned

proton and carbon environments, while the mass spectrum confirms the molecular weight and

reveals characteristic fragmentation patterns, such as the loss of methyl and aldehyde radicals

and a retro-Diels-Alder reaction. This guide serves as a foundational reference for researchers,

providing not only the spectral data but also the underlying scientific principles for its

interpretation, thereby upholding the highest standards of scientific integrity and utility in a

professional drug development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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